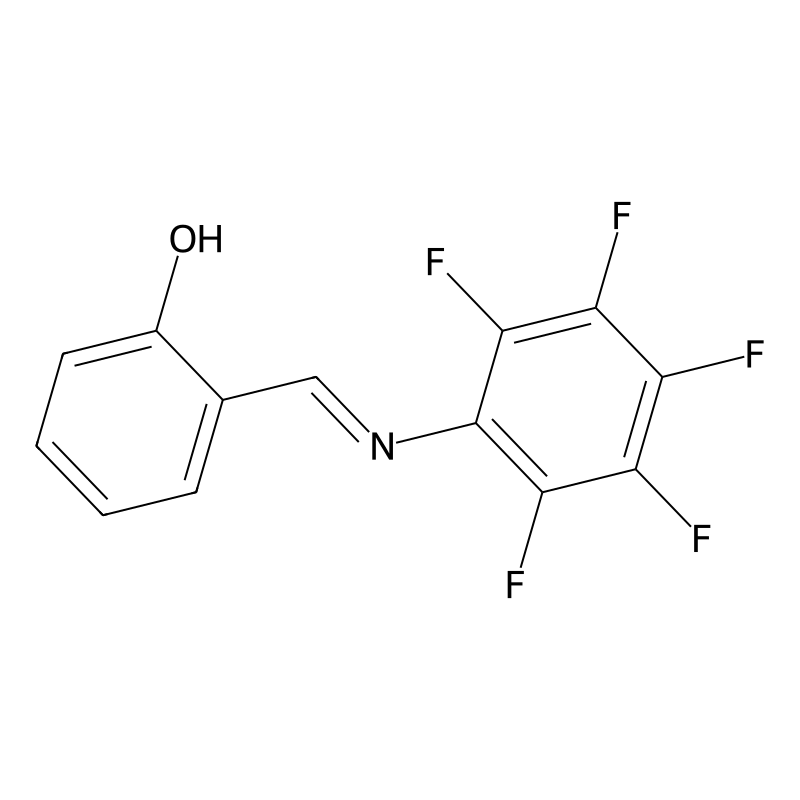

N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor

N-SPFA serves as a precursor for the synthesis of pentafluorophenylammonium triflate, a powerful catalyst for esterification and thioesterification reactions. These reactions are fundamental in organic chemistry for forming esters and thioesters, essential functional groups in many molecules ().

Metal Complexation

N-SPFA can form complexes with metals. For instance, researchers have synthesized and studied cis-Pt-(2,3,4,5,6-pentafluoroaniline)2-Br2, a complex containing platinum (). This complex has been investigated for its potential activity against Leishmania donovani, a parasite responsible for Leishmaniasis, a tropical disease ().

Ligand Development

Due to its structure, N-SPFA shows promise as a bidentate ligand, meaning it can bind to a central metal atom through two donor sites. Researchers have explored its use in the synthesis of various titanium complexes containing two N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline ligands (). These complexes may have potential applications in catalysis or material science, but further research is needed.